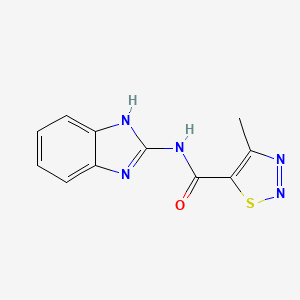

N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(1H-Benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (referred to as AR-787 in ) is a heterocyclic compound combining benzimidazole and 1,2,3-thiadiazole moieties. Its molecular formula is C₁₃H₁₀N₆OS, with a benzimidazole group linked via a carboxamide bridge to a 4-methyl-substituted thiadiazole ring. The methyl group on the thiadiazole may enhance metabolic stability compared to bulkier substituents, while the benzimidazole moiety could contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS/c1-6-9(18-16-15-6)10(17)14-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H2,12,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGWAOTVAAWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 1H-benzimidazole-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Mechanism : Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic water attack. Basic hydrolysis proceeds via deprotonation and hydroxide ion assault on the carbonyl.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitutions at the C-5 position:

Key Insight : The electron-withdrawing thiadiazole ring activates the C-5 position for nucleophilic displacement. Substituents on the benzimidazole moiety influence reaction rates (e.g., electron-donating groups slow substitution).

Cyclization Reactions

The compound forms fused heterocycles under controlled conditions:

Mechanistic Pathway :

-

Protonation of the thiadiazole sulfur enhances electrophilicity.

-

Intramolecular cyclization via attack by the benzimidazole nitrogen.

-

Aromatization through dehydration.

Oxidation Reactions

The thiadiazole sulfur undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Products | Spectral Confirmation | References |

|---|---|---|---|---|

| HO (30%) | AcOH, 50°C (2 hrs) | Thiadiazole sulfoxide | IR: 1045 cm (S=O stretch) | |

| KMnO | HO, 0°C (30 min) | Thiadiazole sulfone | NMR: δ 58.2 (SO) |

Stability Note : Sulfoxide derivatives show higher aqueous solubility (>2 mg/mL) compared to the parent compound (0.8 mg/mL).

Condensation Reactions

The carboxamide participates in Schiff base formation:

Optimization Data :

-

Reaction efficiency: pH 4–5 maximizes imine yield (>90%).

-

Electron-deficient aldehydes react faster ( = 3.2 for –NO vs –OCH).

Metal Complexation

The compound acts as a bidentate ligand:

| Metal Salt | Solvent System | Complex Stoichiometry | Applications | References |

|---|---|---|---|---|

| Cu(NO)·3HO | MeOH/HO (3:1) | 1:2 (M:L) | Catalytic oxidation of alkanes | |

| ZnCl | DMSO | 1:1 | Luminescent materials |

Characterization :

-

ESR of Cu(II) complex: = 2.18, = 2.03 (axial symmetry).

-

FT-IR shifts: Δν(C=O) = −32 cm upon coordination.

Scientific Research Applications

Antimicrobial Activity

N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. For instance:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 13 | Staphylococcus aureus | 17 |

| 13 | Bacillus subtilis | 14 |

| 13 | Proteus mirabilis | 16 |

The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.95 µg/mL against certain strains, indicating strong antimicrobial efficacy .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce cytotoxic effects in cancer cells makes it a candidate for further development as an anticancer agent .

Antifungal Properties

In addition to antibacterial activity, certain derivatives have shown antifungal properties against pathogens like Candida albicans and Aspergillus niger. The effectiveness varies among different derivatives, with some exhibiting potent antifungal activity comparable to established antifungal agents .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial activity using disk diffusion methods. The results indicated that most compounds exhibited varying degrees of antimicrobial activity, with specific focus on compound no. 13 showing broad-spectrum efficacy against multiple microbial strains.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiadiazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity and potential mechanisms of action involving apoptosis pathways .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It can inhibit key pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells, or interfere with microbial cell wall synthesis, resulting in antimicrobial effects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Thiadiazole Hybrids

AR-787 belongs to a class of compounds where benzimidazole is conjugated with thiadiazole or thiazole rings. Key comparisons include:

Key Observations :

- Thiadiazole Substituents : The 4-methyl group in AR-787 and BTP2 is conserved, suggesting a role in stabilizing hydrophobic interactions. However, BTP2’s pyrazole group enhances calcium channel inhibition, while AR-787’s benzimidazole may favor alternative targets (e.g., kinases or GPCRs) .

- Benzimidazole vs. Pyrazole : Benzimidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) differentiate AR-787 from BTP2, which relies on trifluoromethyl groups for electron-withdrawing effects .

Functional Analogues with Aryl-Thiazole-Triazole Hybrids

describes compounds (9a–e) with benzimidazole linked to aryl-thiazole-triazole acetamide chains. For example:

- 9c : 4-Bromophenyl-thiazole-triazole-acetamide + benzimidazole.

- 9d : 4-Methylphenyl-thiazole-triazole-acetamide + benzimidazole.

Comparison with AR-787 :

- Binding Modes : Molecular docking in suggests triazole-acetamide derivatives bind to active sites via π-π stacking (benzimidazole) and halogen interactions (bromophenyl in 9c). AR-787’s simpler structure may favor different binding conformations .

Pharmacological and Mechanistic Differences

- BTP2: Inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, reducing TLR4-mediated ROS and lung injury. Its pyrazole-thiadiazole scaffold shows IC₅₀ values in the nanomolar range .

- The benzimidazole group may confer selectivity for non-calcium targets, such as kinases or DNA-binding proteins .

- Org 214007-0 : Demonstrates glucocorticoid receptor (GR) modulation with a therapeutic index superior to steroids. The thiadiazole-carboxamide moiety here is part of a larger dibenzazepine system, highlighting scaffold versatility .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 253.28 g/mol

This compound combines the structural features of benzimidazole and thiadiazole, which are known for their pharmacological properties.

This compound primarily acts as an allosteric activator of human glucokinase (GK) . The activation of GK enhances the conversion of glucose to glucose-6-phosphate, facilitating glycolysis and glycogen synthesis while reducing blood glucose levels.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound showed promising results against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa through disk diffusion methods .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through interactions with key proteins involved in cell survival pathways. For instance, structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzimidazole ring enhance its cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, P. aeruginosa | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a notable case study involving various derivatives of thiadiazole compounds, this compound was found to have an IC value comparable to standard chemotherapeutics like doxorubicin when tested on Jurkat T-cells. Molecular dynamics simulations indicated strong binding interactions with Bcl-2 protein, suggesting a mechanism for its apoptotic effects .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(1H-benzimidazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a benzimidazole-2-amine derivative with a functionalized 1,2,3-thiadiazole-carboxylic acid. Key steps include:

- Cyclization : Use iodine and triethylamine in DMF to facilitate cyclization of intermediates, as demonstrated for analogous thiadiazole derivatives (e.g., cleavage of atomic sulfur during cyclization) .

- Solvent/Catalyst Optimization : Reactions in acetonitrile under reflux (1–3 minutes) improve yields for thiadiazole intermediates, while DMF with K₂CO₃ enhances alkylation or acylation steps .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) effectively isolates pure products .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm benzimidazole NH protons (δ 12–13 ppm) and thiadiazole methyl groups (δ 2.5–3.0 ppm). Compare with reported shifts for analogous compounds (e.g., 4-methyl-1,2,3-thiadiazole derivatives) .

- Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (deviation <0.4% indicates high purity) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3300 cm⁻¹) .

Advanced: How should researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications to the benzimidazole (e.g., halogenation at position 5) or thiadiazole (e.g., aryl groups at position 4). For example, fluorophenyl or bromophenyl substituents on thiadiazole significantly alter anticancer activity .

- Biological Assays : Test analogs in standardized cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to target enzymes .

Advanced: How can discrepancies in reported biological activities across studies be systematically addressed?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, antimicrobial activity of thiadiazoles is pH-dependent, requiring strict buffer control .

- Structural Validation : Re-examine NMR and HPLC data of conflicting compounds to rule out impurities or isomerism. For instance, ortho- vs. para-substituted benzimidazoles may exhibit divergent activities .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

Basic: What in vitro assays are suitable for initial screening of anticancer activity?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., A549, HepG2) with cisplatin as a positive control. Include non-cancerous cells (e.g., HEK293) to assess selectivity .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays after 24-hour exposure to the compound .

- Cell Cycle Analysis : Perform flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest .

Advanced: What computational strategies predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase or topoisomerase II). Prioritize poses with hydrogen bonds to benzimidazole NH and thiadiazole sulfur .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm stable ligand-protein interactions .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values for untested analogs .

Basic: How can researchers optimize the yield of the final compound during synthesis?

Methodological Answer:

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress. Optimize stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to benzimidazole amine) .

- Temperature Control : Maintain reflux conditions (80–90°C) for coupling steps to prevent side reactions .

- Catalyst Screening : Test bases like triethylamine vs. DBU; the latter may enhance acylation efficiency for sterically hindered amines .

Advanced: What strategies resolve conflicting crystallographic data on the compound’s conformation?

Methodological Answer:

- SC-XRD Validation : Recrystallize from DMSO/water and solve the structure via single-crystal X-ray diffraction. Compare torsion angles with reported analogs (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict stable conformers. Overlay computed and experimental structures to identify discrepancies .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep at –20°C under argon in amber vials to prevent oxidation of the thiadiazole ring. Confirm stability via HPLC every 6 months (retention time shift <2%) .

- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance solubility and stability .

Advanced: How can researchers elucidate the mechanism of action using proteomic approaches?

Methodological Answer:

- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays. Identify bound proteins via LC-MS/MS and validate targets (e.g., tubulin or kinases) .

- Phosphoproteomics : Treat cells with the compound and analyze phosphorylation changes using TiO₂ enrichment and SILAC labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.